Propyl [1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common route includes the initial formation of the piperazine ring, followed by the introduction of the fluorophenyl group through nucleophilic substitution. The final step involves esterification to attach the propyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- 1-(4-Fluorophenyl)piperazine
- 1-(4-Fluorophenyl)-4-propylpiperazine
- 1-(4-Fluorophenyl)-3-oxopiperazine
Uniqueness
PROPYL 2-{1-[(4-FLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H21FN2O3 |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
propyl 2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C16H21FN2O3/c1-2-9-22-15(20)10-14-16(21)18-7-8-19(14)11-12-3-5-13(17)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,18,21) |
InChI Key |
UTMQDGRVLPBENN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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